Tributyl(pentafluoroethyl)stannane

Catalog No.
S1503784
CAS No.
1426-66-0
M.F
C14H27F5Sn
M. Wt
409.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(pentafluoroethyl)stannane

CAS Number

1426-66-0

Product Name

Tributyl(pentafluoroethyl)stannane

IUPAC Name

tributyl(1,1,2,2,2-pentafluoroethyl)stannane

Molecular Formula

C14H27F5Sn

Molecular Weight

409.1 g/mol

InChI

InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;;

InChI Key

QXRRWXQWODQKRG-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F
  • Thermal and chemical stability: The presence of the perfluoroethyl group (C₂F₅) renders the molecule highly resistant to heat, oxidation, and various chemical reactions. This stability makes it suitable for applications requiring harsh conditions. Source:
  • Lewis acid-base behavior: Tributyl(perfluoroethyl)stannane exhibits weak Lewis acidity due to the empty p-orbitals on the tin (Sn) atom. This property allows it to act as a mild Lewis acid catalyst in various organic reactions. Source: )
  • Organometallic precursor: The Sn-C bond in tributyl(perfluoroethyl)stannane is relatively weak and readily undergoes cleavage, making it a valuable precursor for the synthesis of other organotin compounds. These compounds find applications in various fields, including catalysis, materials science, and biomedicine. Source:

Here are some specific examples of how Tributyl(perfluoroethyl)stannane is being used in scientific research:

  • As a catalyst for organic reactions: Tributyl(perfluoroethyl)stannane has been employed as a catalyst for various organic transformations, including:
    • Friedel-Crafts alkylation: This reaction involves the attachment of an alkyl group to an aromatic ring. Tributyl(perfluoroethyl)stannane can activate the electrophile (alkylating agent) for efficient reaction. Source: )
    • Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond (Si-H) across a double bond. Tributyl(perfluoroethyl)stannane can act as a Lewis acid catalyst to promote the reaction. Source: )
  • As a precursor for organotin compounds: Tributyl(perfluoroethyl)stannane can be readily converted into various organotin derivatives with diverse applications. For example, it can be used to synthesize:
    • Perfluorinated organotin compounds: These compounds are being investigated for their potential applications in material science due to their unique properties, such as high thermal and chemical stability, and water and oil repellency. Source:
    • Bioactive organotin compounds: Some organotin derivatives exhibit promising biological activities, such as anticancer and antifungal properties. Tributyl(perfluoroethyl)stannane can serve as a starting material for the synthesis of these compounds for further evaluation. Source:

Tributyl(pentafluoroethyl)stannane is an organotin compound with the chemical formula C₁₄H₂₇F₅Sn. It features three butyl groups attached to a tin atom, which is also bonded to a pentafluoroethyl group. This compound is notable for its unique properties derived from the presence of the highly electronegative fluorine atoms, which significantly influence its reactivity and stability. The pentafluoroethyl group enhances the compound's lipophilicity and alters its electronic characteristics, making it an interesting subject for various chemical applications and studies.

  • Radical Reactions: It can generate alkyl radicals upon decomposition, which can be utilized in further synthetic transformations. For example, under specific conditions, it can facilitate radical stannylation reactions, where it adds to unsaturated substrates .
  • Nucleophilic Substitution: The tin atom in tributyl(pentafluoroethyl)stannane can act as a nucleophile, allowing for substitution reactions with various electrophiles.
  • Stannylation: This compound is often used in stannylation processes to introduce the pentafluoroethyl group into organic molecules, enhancing their properties for subsequent reactions.

Tributyl(pentafluoroethyl)stannane can be synthesized through several methods:

  • Direct Synthesis: One common approach involves the reaction of tin with pentafluoroethyl halides in the presence of butyllithium or other bases to form the desired tributyl derivative.
  • Stannylation Reactions: It can also be produced through stannylation reactions where pentafluoroethyl groups are introduced into organic substrates using tin reagents.
  • Reduction Methods: Reduction of corresponding tin oxides or halides in the presence of butyl groups may yield tributyl(pentafluoroethyl)stannane as well.

Tributyl(pentafluoroethyl)stannane has several applications:

  • Synthetic Chemistry: It serves as a reagent in organic synthesis, particularly in stannylation reactions that introduce pentafluoroethyl groups into various substrates.
  • Material Science: The compound's unique properties make it suitable for developing new materials with enhanced thermal stability and chemical resistance.
  • Pharmaceuticals: Its potential use in drug development is being explored due to its ability to modify biological molecules.

Interaction studies involving tributyl(pentafluoroethyl)stannane focus on its reactivity with various substrates and its role in radical chemistry. Research indicates that it can effectively participate in radical-mediated transformations, which are crucial for synthesizing complex organic molecules. Additionally, studies on its interactions with biological systems are necessary to understand its toxicity and potential therapeutic applications.

Several compounds share structural similarities with tributyl(pentafluoroethyl)stannane. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Tris(pentafluoroethyl)stannaneThree pentafluoroethyl groupsHigher electron-withdrawing effect due to three fluorinated groups .
Tri-n-butyltin hydrideThree butyl groupsKnown for its strong reducing properties; widely used in radical chemistry .
Tributyl(trifluoroethenyl)stannaneOne trifluoroethenyl groupDifferent electronic properties due to the double bond .
Tri-n-octyltin hydrideThree octyl groupsExhibits different solubility and reactivity profiles compared to tributyl derivatives .

Tributyl(pentafluoroethyl)stannane stands out due to the influence of its pentafluoroethyl group on reactivity and stability, making it a unique reagent in synthetic chemistry. Its distinct properties derived from fluorination allow for specialized applications that may not be achievable with other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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